![molecular formula C18H26FN3O3S B5554224 1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5554224.png)
1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine, commonly known as EFDP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 1990 and has since gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
EFDP acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also has affinity for the dopamine D2 receptor. EFDP has been shown to increase the release of serotonin and dopamine in the brain, leading to its potential use as a therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
EFDP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to its potential use as a therapeutic agent for various neurological disorders. EFDP has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the major advantages of EFDP is its selectivity for serotonin and dopamine receptors, making it a useful tool for studying these receptors in the brain. However, EFDP has limitations in terms of its solubility and stability, making it difficult to use in certain experimental conditions.
Future Directions
There are several potential future directions for research on EFDP. One area of interest is its potential use as a therapeutic agent for various neurological disorders, such as anxiety and depression. Additionally, EFDP could be further studied as a ligand for imaging serotonin receptors in the brain, potentially leading to improved diagnosis and treatment of neurological disorders. Finally, EFDP could be modified to improve its solubility and stability, making it a more useful tool for studying serotonin and dopamine receptors in the brain.
Synthesis Methods
EFDP can be synthesized through a multistep process involving the reaction of 4-fluorobenzonitrile with ethylsulfonyl chloride to form 4-fluorobenzylsulfonyl chloride. This intermediate is then reacted with piperazine to yield 1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine.
Scientific Research Applications
EFDP has been studied extensively for its potential applications in various fields. One of the major areas of research has been its use as a ligand for imaging serotonin receptors in the brain. It has also been investigated for its potential as a therapeutic agent for various neurological disorders.
properties
IUPAC Name |
(1-ethylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3S/c1-2-26(24,25)22-9-7-15(8-10-22)18(23)21-13-11-20(12-14-21)17-5-3-16(19)4-6-17/h3-6,15H,2,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCIBGORHQYPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Ethylsulfonyl)piperidin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.